molecular formula C18H15Cl4N3O3S B11700731 Methyl 2-{[(2,2,2-trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate

Methyl 2-{[(2,2,2-trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate

Cat. No.: B11700731
M. Wt: 495.2 g/mol
InChI Key: HNEQJIQIVJKODL-UHFFFAOYSA-N
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Description

Methyl 2-{[(2,2,2-trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is a complex organic compound with the molecular formula C16H20Cl3N3O3S. This compound is notable for its unique structure, which includes multiple chlorine atoms and a benzoate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2,2,2-trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethane with a suitable thiourea derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2,2,2-trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[(2,2,2-trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2,2,2-trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Dicofol: A similar compound with the formula C14H9Cl5O, used as a pesticide.

    2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol: Another related compound with similar structural features.

Uniqueness

Methyl 2-{[(2,2,2-trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H15Cl4N3O3S

Molecular Weight

495.2 g/mol

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-[(3-chlorobenzoyl)amino]ethyl]carbamothioylamino]benzoate

InChI

InChI=1S/C18H15Cl4N3O3S/c1-28-15(27)12-7-2-3-8-13(12)23-17(29)25-16(18(20,21)22)24-14(26)10-5-4-6-11(19)9-10/h2-9,16H,1H3,(H,24,26)(H2,23,25,29)

InChI Key

HNEQJIQIVJKODL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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